Cas no 2171817-05-1 (6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)

6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1581967
- 6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2171817-05-1
- 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
-
- Inchi: 1S/C13H16BrNO2/c1-2-3-8-7-15-11-5-4-9(14)6-10(11)12(8)13(16)17/h4-6,8,12,15H,2-3,7H2,1H3,(H,16,17)
- InChI Key: DAQPQZPGEOUJKG-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C(=O)O)C(CCC)CN2
Computed Properties
- Exact Mass: 297.03644g/mol
- Monoisotopic Mass: 297.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
- XLogP3: 3.6
6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1581967-0.1g |
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2171817-05-1 | 0.1g |
$1183.0 | 2023-06-05 | ||
Enamine | EN300-1581967-10.0g |
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2171817-05-1 | 10g |
$5774.0 | 2023-06-05 | ||
Enamine | EN300-1581967-0.25g |
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2171817-05-1 | 0.25g |
$1235.0 | 2023-06-05 | ||
Enamine | EN300-1581967-0.5g |
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2171817-05-1 | 0.5g |
$1289.0 | 2023-06-05 | ||
Enamine | EN300-1581967-5.0g |
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2171817-05-1 | 5g |
$3894.0 | 2023-06-05 | ||
Enamine | EN300-1581967-1.0g |
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2171817-05-1 | 1g |
$1343.0 | 2023-06-05 | ||
Enamine | EN300-1581967-0.05g |
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2171817-05-1 | 0.05g |
$1129.0 | 2023-06-05 | ||
Enamine | EN300-1581967-2.5g |
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
2171817-05-1 | 2.5g |
$2631.0 | 2023-06-05 |
6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Related Literature
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
Additional information on 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Recent Advances in the Study of 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 2171817-05-1)
The compound 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 2171817-05-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique tetrahydroquinoline scaffold, has shown promising potential in various therapeutic applications, including as a precursor for novel drug candidates. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its pharmacological properties and mechanisms of action.
One of the key advancements in the study of this compound is the development of efficient synthetic routes. Researchers have reported a multi-step synthesis involving bromination, alkylation, and carboxylation reactions, yielding high-purity 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with improved scalability. The optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, has significantly enhanced the yield and reduced byproduct formation, making it more feasible for industrial-scale production.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exhibits notable inhibitory effects on specific enzymatic targets, including kinases and proteases implicated in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound acts as a selective inhibitor of a key kinase involved in tumor progression, with an IC50 value in the low micromolar range. These findings suggest its potential as a lead compound for anticancer drug development.
Furthermore, structural-activity relationship (SAR) studies have been conducted to explore modifications of the tetrahydroquinoline core. Researchers have found that the bromo and propyl substituents at positions 6 and 3, respectively, are critical for maintaining the compound's bioactivity. The carboxylic acid moiety at position 4 has also been identified as essential for binding to target proteins, as evidenced by X-ray crystallography data. These insights are guiding the design of next-generation derivatives with improved potency and selectivity.
Another area of interest is the compound's pharmacokinetic profile. Recent preclinical studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties. While the compound shows moderate oral bioavailability, efforts are underway to enhance its metabolic stability through structural modifications, such as the introduction of fluorine atoms or the use of prodrug strategies. These modifications aim to address challenges related to rapid clearance and improve its therapeutic index.
In conclusion, 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 2171817-05-1) represents a promising scaffold for drug discovery, with ongoing research highlighting its synthetic accessibility, biological relevance, and potential for optimization. Future studies are expected to focus on expanding its therapeutic applications, refining its pharmacokinetic properties, and advancing it toward clinical evaluation. The compound's versatility and demonstrated bioactivity make it a valuable candidate for further investigation in the chemical biology and pharmaceutical fields.
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